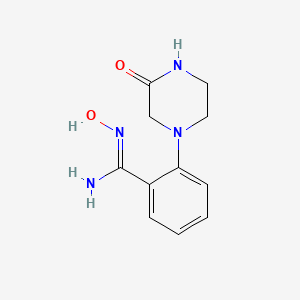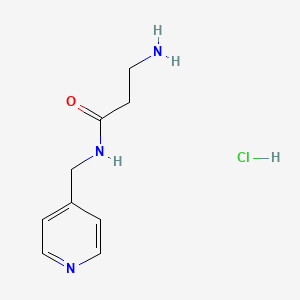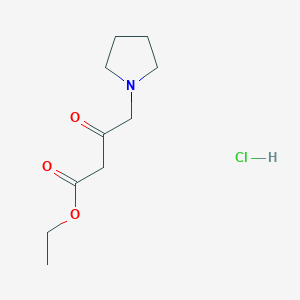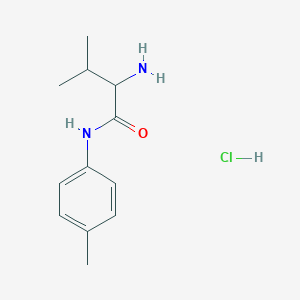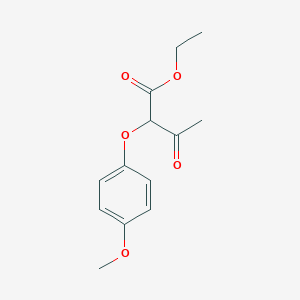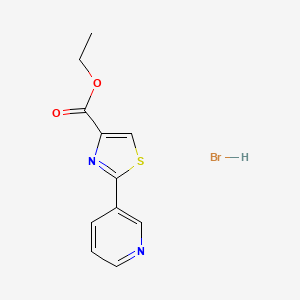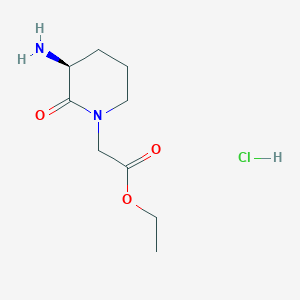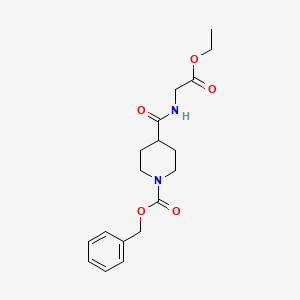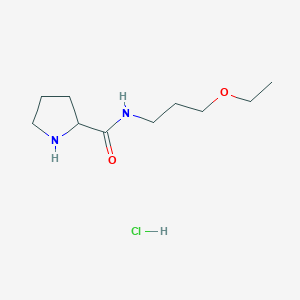
N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any known uses or applications .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, and refractive index. It could also include the compound’s chemical stability and reactivity .科学的研究の応用
Biomedical Applications of Pyrrolidine Derivatives
Pyrrolidine rings are a core component in many biologically active compounds, contributing to the development of therapeutic agents due to their pharmacophoric properties. Research on poly(N-isopropylacrylamide) (PNIPAAm) and its copolymers, for example, has demonstrated significant interest in biomedical fields such as drug delivery, tissue engineering, and regenerative medicine. These materials can respond to thermal stimuli, making them suitable for applications requiring controlled release of active molecules (Lanzalaco & Armelin, 2017).
Analytical and Environmental Applications
The pyrrolidine scaffold, due to its diverse chemical functionality, is also explored in the context of analytical chemistry and environmental science. Advances in analytical pyrolysis techniques, for instance, have enabled detailed investigation of soil organic matter, demonstrating the utility of pyrrolidine-based compounds in understanding complex environmental matrices (Leinweber & Schulten, 1999).
Material Science
In material science, pyrrolidine derivatives are utilized for the synthesis of polymers with specific properties. Conducting polymers incorporating pyrrolidine units, such as polypyrrole, have shown potential in wound care and skin tissue engineering, indicating the versatility of this scaffold in creating materials with enhanced electrical conductivity and biological compatibility (Talikowska, Fu, & Lisak, 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(3-ethoxypropyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-2-14-8-4-7-12-10(13)9-5-3-6-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGXPVKHWDOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)
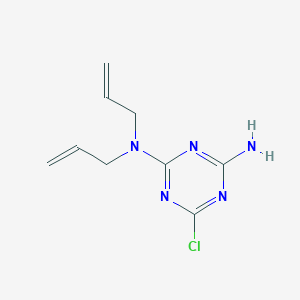
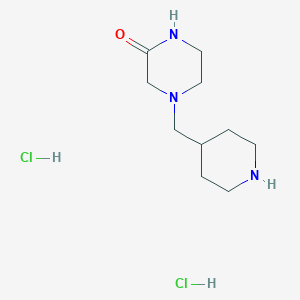
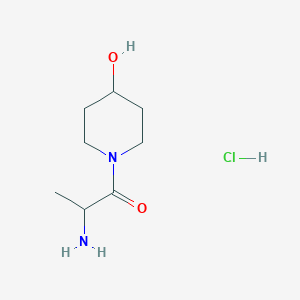
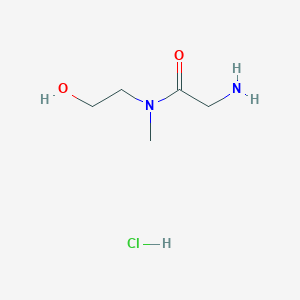
 methanone hydrochloride](/img/structure/B1398356.png)
